molecular formula C12H14Cl2O3 B155015 Isobutyl 2,4-dichlorophenoxyacetate CAS No. 1713-15-1

Isobutyl 2,4-dichlorophenoxyacetate

Cat. No. B155015
CAS RN: 1713-15-1
M. Wt: 277.14 g/mol
InChI Key: GPSGZZSRFJXXBA-UHFFFAOYSA-N
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Description

Isobutyl 2,4-dichlorophenoxyacetate is a chemical compound with the molecular formula C12H14Cl2O3 and a molecular weight of 277.14 . It is also known by other names such as 2-methylpropyl 2-(2,4-dichlorophenoxy)acetate, acetic acid, (2,4-dichlorophenoxy)-,2-methylpropyl ester, and isobutyl (2,4-dichlorophenoxy)acetate .


Molecular Structure Analysis

The molecular structure of Isobutyl 2,4-dichlorophenoxyacetate consists of 12 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms . Unfortunately, the specific arrangement of these atoms in the molecule is not provided in the available resources.


Physical And Chemical Properties Analysis

Isobutyl 2,4-dichlorophenoxyacetate has a boiling point of 133-134 °C (at a pressure of 1 Torr) and a predicted density of 1.238±0.06 g/cm3 .

Scientific Research Applications

Toxicology and Environmental Impact

The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is extensively used in agriculture and urban areas for pest control. Its toxicological and mutagenic effects have been a subject of intense research. Studies indicate that 2,4-D research trends focus on occupational risk, neurotoxicity, herbicide resistance, and impacts on non-target aquatic species. The research in this field is advancing rapidly, particularly in the areas of molecular biology and gene expression related to 2,4-D exposure (Zuanazzi, Ghisi, & Oliveira, 2020).

Removal from Water Sources

Given its strong toxicity and potential for water contamination, significant efforts have been directed towards developing efficient methods for the removal of 2,4-D from contaminated water bodies. This has led to the development of various removal strategies, although complete removal remains a challenge. The need for more efficient removal methods is emphasized to mitigate the environmental impact of 2,4-D (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).

Phytoremediation Enhancement

Research into enhancing phytoremediation of 2,4-D through bacterial endophytes has shown promising results. A study describes the inoculation of plants with a bacterial endophyte that degrades 2,4-D, significantly improving the plants' ability to remove 2,4-D from soil and prevent its accumulation in plant tissues. This approach could be key in reducing toxic herbicide residues in crop plants and contaminated substrates (Germaine et al., 2006).

Mechanism of Herbicidal Action

The mode of action of 2,4-D as an herbicide has been studied extensively. It functions as a synthetic auxin, mimicking natural plant hormones at the molecular level. This interaction leads to abnormal growth and eventual plant death in dicots, while monocots remain unaffected. Understanding this mechanism has broadened the knowledge of auxin receptors, transport carriers, and phytohormonal interactions in plants (Song, 2014).

Adsorption Techniques for Removal

The adsorption of 2,4-D on activated carbon derived from various sources has been explored as an effective method for removing it from aqueous solutions. These studies have yielded insights into the adsorption capacities and efficiencies of different activated carbons, contributing to water treatment technologies (Hameed, Salman, & Ahmad, 2009).

Safety And Hazards

Isobutyl 2,4-dichlorophenoxyacetate is classified as having acute toxicity (Category 4, Oral), skin sensitization (Category 1), and is hazardous to the aquatic environment (both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1) . It is harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-methylpropyl 2-(2,4-dichlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3/c1-8(2)6-17-12(15)7-16-11-4-3-9(13)5-10(11)14/h3-5,8H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSGZZSRFJXXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041347
Record name 2,4-D-isobutyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl 2,4-dichlorophenoxyacetate

CAS RN

1713-15-1
Record name 2,4-D Isobutyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713-15-1
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Record name 2,4-D-isobutyl [ISO]
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Record name 2,4-D isobutyl ester
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Record name 2,4-D-isobutyl
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Record name Isobutyl 2,4-dichlorophenoxyacetate
Source European Chemicals Agency (ECHA)
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Record name 2,4-D-ISOBUTYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RA Nyquist, V Chrzan, T Kirchner… - Applied …, 1990 - journals.sagepub.com
The carbonyl stretching vibrations decrease in frequency in the order of solvent polarity (acetonitrile and nitromethane are exceptions) and in the increasing mole concentration of the …
Number of citations: 39 journals.sagepub.com
HE Thompson, CP Swanson… - Botanical …, 1946 - journals.uchicago.edu
1. The literature relating to the testing of organic compounds for growth- regulating activity on plants has been reviewed chronologically. 2. Three methods have been devised, whereby …
Number of citations: 126 www.journals.uchicago.edu
JA Burke - Rückstände von Pestiziden und anderen Fremdstoffen …, 1971 - Springer
A method of analysis adequate for the detection and measurement of the appropriate amount of pesticide residues in food products must be available before tolerances are established …
Number of citations: 35 link.springer.com

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